Product packaging for 1-(6-Nitropyridin-3-yl)piperidin-4-one(Cat. No.:CAS No. 1019508-29-2)

1-(6-Nitropyridin-3-yl)piperidin-4-one

Cat. No.: B3201565
CAS No.: 1019508-29-2
M. Wt: 221.21 g/mol
InChI Key: LNXHZQNFRZOOAW-UHFFFAOYSA-N
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Description

1-(6-Nitropyridin-3-yl)piperidin-4-one is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O3 B3201565 1-(6-Nitropyridin-3-yl)piperidin-4-one CAS No. 1019508-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-nitropyridin-3-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXHZQNFRZOOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Piperidin 4 One and Nitropyridine Scaffolds in Modern Chemical Research

The piperidin-4-one and nitropyridine scaffolds are individually significant in contemporary chemical research, particularly in the field of medicinal chemistry. When combined in a single molecule like 1-(6-nitropyridin-3-yl)piperidin-4-one, they create a compound with a unique profile of reactivity and potential biological activity.

The piperidin-4-one moiety is a saturated heterocyclic ketone that is a common feature in a wide array of biologically active compounds. nih.gov It is recognized as a versatile intermediate in the synthesis of various important molecules. nih.gov The piperidine (B6355638) ring system is a prevalent structural motif in many natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities. nih.gov Derivatives of piperidin-4-one are integral to the synthesis of drugs with diverse therapeutic applications, including antihistamines, anticholinergics, and antipsychotics. nih.gov The reactivity of the ketone group and the nitrogen atom within the piperidine ring allows for a variety of chemical modifications, making it a valuable pharmacophore in drug design. nih.govrsc.org

The nitropyridine scaffold is another crucial component, characterized by a pyridine (B92270) ring substituted with a nitro group. Pyridine itself is a privileged structure in drug design, with a significant percentage of FDA-approved nitrogen-containing heterocyclic drugs featuring a pyridine moiety. nih.gov The introduction of a nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the pyridine ring. This modification is often a key step in the synthesis of more complex pyridine derivatives. nih.govcdnsciencepub.com Nitropyridines are not only important as synthetic intermediates but have also demonstrated a range of biological activities themselves. nih.gov Recent advancements in synthetic methodologies have made the functionalization of nitropyridines more accessible, encouraging further exploration of their potential in various scientific fields, including materials science and the development of radiolabeled compounds for medical imaging. nih.govresearchgate.net

Significance of the Chemical Compound As a Research Target and Intermediate

The compound 1-(6-nitropyridin-3-yl)piperidin-4-one is primarily valued as a key intermediate in the synthesis of more elaborate molecules with potential therapeutic applications. Its bifunctional nature, possessing both a reactive ketone and a modifiable nitropyridine system, allows for a stepwise or concerted elaboration of its structure.

The synthesis of this compound and its analogs is a subject of academic interest. For instance, related structures such as 1-(6-nitropyridin-3-yl)piperazine (B1631402) are synthesized from starting materials like 5-bromo-2-nitropyridine (B47719) or 5-fluoro-2-nitropyridine (B1317553) and the appropriate piperazine (B1678402) derivative. guidechem.comchemicalbook.com These synthetic routes often involve nucleophilic aromatic substitution, where the halogen on the nitropyridine ring is displaced by the nitrogen of the piperidine (B6355638) or piperazine ring. cdnsciencepub.comguidechem.com

The resulting compound, this compound, can then undergo further chemical transformations. The ketone group can be a site for reactions such as reductive amination, aldol (B89426) condensation, or the formation of imines and oximes, leading to a diverse range of derivatives. nih.gov Simultaneously, the nitro group on the pyridine (B92270) ring can be reduced to an amino group, which can then be further functionalized. This dual reactivity makes it a strategic precursor in the construction of complex heterocyclic systems.

Reactivity, Transformation, and Derivatization Chemistry of 1 6 Nitropyridin 3 Yl Piperidin 4 One

Reactivity of the Piperidin-4-one Moiety

The piperidin-4-one fragment contains a reactive ketone and adjacent methylene (B1212753) groups, providing sites for both carbonyl transformations and alpha-carbon functionalizations.

The carbonyl group is a key site for synthetic modification. It readily undergoes reduction to the corresponding secondary alcohol, 1-(6-nitropyridin-3-yl)piperidin-4-ol. This transformation can be achieved with high chemoselectivity, leaving the nitro group intact, by using mild hydride-transfer agents. scispace.com For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is effective for reducing the ketone without affecting the aromatic nitro group. scispace.com The resulting alcohol introduces a chiral center, opening possibilities for stereoselective syntheses.

Furthermore, the carbonyl group can react with organometallic reagents, such as Grignard reagents, to yield tertiary alcohols. The synthesis of 4-Methyl-1-(6-nitropyridin-3-yl)piperidin-4-ol is an example of such a transformation, likely proceeding through the addition of a methylmagnesium halide to the ketone. evitachem.com

Condensation reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, can be employed to convert the carbonyl group into a carbon-carbon double bond, further expanding the range of accessible derivatives.

Table 1: Selected Carbonyl Group Transformations

Reaction Type Reagent(s) Product Type Notes
Reduction Sodium borohydride (NaBH₄) Secondary alcohol Chemoselective reduction of the ketone over the nitro group. scispace.com

The protons on the carbons alpha to the piperidinone carbonyl (C-3 and C-5) are acidic and can be removed by a suitable base to form an enolate. This enolate intermediate is a potent nucleophile that can participate in a variety of bond-forming reactions.

Alkylation of the enolate with alkyl halides allows for the introduction of substituents at the alpha-position. Additionally, condensation reactions such as the aldol (B89426) condensation can be performed with other carbonyl-containing compounds. The existence of derivatives like 1-[1-(6-Nitropyridin-3-yl)piperidin-4-yl]ethanone suggests that reactions at the alpha-carbon, such as acylation, are feasible synthetic routes. nih.gov

Reactivity of the Nitropyridine Moiety

The nitropyridine portion of the molecule is characterized by an electron-deficient aromatic ring, which dictates its reactivity. The primary transformations involve the reduction of the nitro group and substitution reactions on the pyridine (B92270) ring.

The reduction of the nitro group to a primary amine is a fundamental transformation, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.com This significantly alters the electronic properties of the pyridine ring. A wide array of reagents can accomplish this reduction, and the choice of reagent is critical for achieving chemoselectivity in the presence of the reducible piperidinone carbonyl. scispace.comwikipedia.org

Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine) is a highly efficient method. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for nitro group reduction and are known to be selective for the nitro group over many carbonyl functionalities. scispace.commasterorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this transformation. wikipedia.org

The resulting 1-(6-aminopyridin-3-yl)piperidin-4-one is a versatile intermediate for further derivatization, such as in the synthesis of kinase inhibitors. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

Reagent(s) Conditions Selectivity Reference(s)
H₂, Pd/C Mild temperature and pressure High masterorganicchemistry.comorganic-chemistry.org
Sn, HCl Acidic medium Good selectivity for nitro group over carbonyls scispace.com
Fe, HCl / NH₄Cl Acidic or neutral medium High masterorganicchemistry.comwikipedia.org
Hydrazine, Raney Ni Room temperature Can also reduce C=C bonds wikipedia.org

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack. The presence of the strongly deactivating nitro group further diminishes the ring's reactivity towards electrophiles. chemguide.co.uk Therefore, electrophilic substitution reactions on the 1-(6-nitropyridin-3-yl) moiety are generally difficult to achieve and require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. The nitro group, being a strong electron-withdrawing group, can act as an effective leaving group when positioned ortho or para to the site of nucleophilic attack. In 1-(6-nitropyridin-3-yl)piperidin-4-one, the piperidinyl group at position 3 activates the nitro group at position 6 for displacement by strong nucleophiles. However, a more common reaction for related nitropyridines involves the displacement of a halide leaving group activated by a nitro group. In the absence of a better leaving group, direct displacement of the nitro group itself by very strong nucleophiles is possible but less common. researchgate.net More frequently, the nitro group facilitates the substitution of other leaving groups on the ring. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its synthetic chemistry.

Regioselectivity and Chemoselectivity: As discussed, the selective transformation of one functional group in the presence of another (chemoselectivity) is a key challenge. For example, reducing the ketone while preserving the nitro group can be achieved with NaBH₄, whereas reducing the nitro group while leaving the ketone untouched can be done using systems like Sn/HCl. scispace.com This differential reactivity allows for controlled, stepwise modifications of the molecule.

In terms of regioselectivity on the pyridine ring, nucleophilic attack is directed to the electron-poor positions (typically C-2, C-4, and C-6), which are ortho and para to the ring nitrogen. The substitution patterns are heavily influenced by the directing effects of existing substituents.

Stereoselectivity: Stereochemical control becomes important when new chiral centers are created. The reduction of the C-4 carbonyl group generates a stereocenter, leading to a racemic mixture of (R)- and (S)-1-(6-nitropyridin-3-yl)piperidin-4-ol unless a stereoselective reducing agent or a chiral catalyst is used. Subsequent reactions involving this new stereocenter would require careful consideration of stereochemical outcomes.

Synthesis of Advanced Intermediates and Analogues for Downstream Research

The chemical scaffold of this compound serves as a versatile platform for the generation of a diverse array of advanced intermediates and analogues. Its structure incorporates two key reactive sites amenable to a variety of chemical transformations: the nitro group on the pyridine ring and the ketone functionality within the piperidine (B6355638) ring. Strategic manipulation of these sites allows for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

The primary transformations of this compound involve the reduction of the nitro group and various modifications of the ketone moiety. These reactions are fundamental in creating a library of derivatives for further research and development.

Reduction of the Nitro Group

A crucial step in the derivatization of this compound is the reduction of the aromatic nitro group to a primary amine. This transformation is pivotal as the resulting amino group can be readily functionalized, for instance, through acylation, alkylation, or participation in coupling reactions to introduce a wide range of substituents. The analogous transformation is a key step in the synthesis of potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).

Catalytic hydrogenation is a common and efficient method for this reduction. Under a hydrogen atmosphere and in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), the nitro group is selectively reduced to an amine. This reaction is typically clean and high-yielding, providing the corresponding 1-(6-aminopyridin-3-yl)piperidin-4-one as a key intermediate for further elaboration.

Transformations of the Piperidin-4-one Moiety

The ketone group at the 4-position of the piperidine ring is another prime site for chemical modification, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

One of the most powerful methods for derivatizing the ketone is through reductive amination . This reaction involves the initial condensation of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This process allows for the installation of a wide variety of alkyl or aryl substituents at the 4-position of the piperidine ring. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their selectivity in reducing iminium ions in the presence of ketones. harvard.edumasterorganicchemistry.com This method is highly valued for its broad substrate scope and operational simplicity. harvard.edu

Furthermore, the ketone can undergo nucleophilic addition reactions. For instance, reaction with organometallic reagents such as Grignard reagents or organolithium compounds can introduce alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols like 4-methyl-1-(6-nitropyridin-3-yl)piperidin-4-ol. Subsequent reactions of these tertiary alcohols can lead to further diversification of the molecular structure.

The following table summarizes the key transformations and the resulting advanced intermediates derived from this compound:

Starting MaterialReaction TypeReagents and ConditionsProduct
This compoundNitro Group ReductionH₂, Pd/C or PtO₂, Solvent (e.g., MeOH, EtOH)1-(6-Aminopyridin-3-yl)piperidin-4-one
This compoundReductive AminationR¹R²NH, NaBH(OAc)₃ or NaBH₃CN, Solvent (e.g., DCE, THF)4-(substituted-amino)-1-(6-nitropyridin-3-yl)piperidine
This compoundNucleophilic AdditionR-MgBr or R-Li, Solvent (e.g., THF, Et₂O)4-Alkyl/Aryl-1-(6-nitropyridin-3-yl)piperidin-4-ol

These synthetic pathways underscore the utility of this compound as a foundational building block for creating a library of structurally diverse compounds for downstream research endeavors.

Computational Chemistry and Theoretical Studies on 1 6 Nitropyridin 3 Yl Piperidin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. materialsciencejournal.org It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(6-Nitropyridin-3-yl)piperidin-4-one.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. scirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

In the case of this compound, the presence of the electron-withdrawing nitro group on the pyridine (B92270) ring is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The piperidin-4-one moiety, with its nitrogen atom, can act as an electron-donating group, influencing the HOMO energy level. DFT calculations, such as those performed at the B3LYP/6-311G(d,p) level of theory, can provide quantitative values for these orbital energies. materialsciencejournal.org For instance, in related nitro-substituted aromatic compounds, the HOMO is often localized on the aromatic ring and the donor groups, while the LUMO is concentrated on the nitro group. researchgate.net This distribution of frontier orbitals is critical in determining the molecule's reactivity in chemical reactions.

Table 1: Representative HOMO-LUMO Energies for a Related Compound (Quinoline)

Parameter Energy (eV)
HOMO Energy -6.646
LUMO Energy -1.816
HOMO-LUMO Energy Gap 4.83

Data obtained for quinoline, a related heterocyclic compound, using DFT methods. scirp.org

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, the piperidine (B6355638) ring can adopt different conformations, such as chair, boat, and twist-boat. The substituents on the piperidine ring influence the relative stability of these conformers.

Studies on similar compounds, like 1-phenylpiperidin-4-one, have shown the existence of multiple stable conformers, including chair-equatorial, chair-axial, and twist forms. osti.gov The relative energies of these conformers can be calculated using quantum chemical methods to construct a potential energy surface (PES). A PES maps the energy of the molecule as a function of its geometric parameters, providing a comprehensive picture of the conformational landscape. researchgate.netresearchgate.netscispace.com For this compound, the bulky 6-nitropyridin-3-yl group attached to the nitrogen atom is expected to have a significant impact on the conformational preferences of the piperidine ring. It is likely that the chair conformation with the substituent in an equatorial position is the most stable to minimize steric hindrance. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.gov For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the nitropyridinyl group and the carbonyl group in the piperidine ring. For example, the protons and carbons of the piperidine ring closer to the nitropyridinyl substituent would experience a downfield shift.

Table 2: Typical Experimental 1H NMR Chemical Shifts for a Piperidine Ring

Assignment Chemical Shift (ppm)
Protons adjacent to Nitrogen ~2.79
Other ring protons ~1.58 - 2.04

Data for the parent piperidine molecule. chemicalbook.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net These calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The predicted vibrational spectrum for this compound would show characteristic bands for the C=O stretching of the ketone, N-O stretching of the nitro group, and various C-H and C-N vibrations of the piperidine and pyridine rings.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP surface would likely show a negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the carbonyl group, indicating these are sites prone to electrophilic attack. The regions around the hydrogen atoms of the piperidine ring would exhibit a positive potential (blue regions), suggesting their susceptibility to nucleophilic attack. The nitrogen atom of the piperidine ring could also show a region of negative potential, reflecting its basic character. This analysis helps in predicting how the molecule will interact with other reagents and biological targets.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the conformational changes and interactions of the molecule.

The conformational dynamics of this compound can be significantly influenced by its environment, such as the solvent. MD simulations can be performed in a vacuum or in the presence of explicit solvent molecules (e.g., water) to understand how the solvent affects the conformational preferences and flexibility of the molecule.

In a polar solvent like water, the solvent molecules can form hydrogen bonds with the carbonyl group and the nitro group of the solute, which can stabilize certain conformations over others. The dynamic behavior, including the rates of conformational transitions between different chair and boat forms of the piperidine ring, can be analyzed from the MD trajectory. This information is crucial for understanding the behavior of the molecule in a biological environment, where it is surrounded by water and other biomolecules.

Solvation Effects and Intermolecular Interactions

The solvation behavior and intermolecular interactions of this compound are dictated by its distinct structural features: a polar aromatic nitropyridine ring, a piperidin-4-one core with a carbonyl group, and a tertiary amine. The presence of the highly polar nitro group (-NO₂) and the carbonyl group (C=O) allows for significant dipole-dipole interactions and the potential for hydrogen bonding with protic solvents. The nitrogen atom in the pyridine ring and the carbonyl oxygen can act as hydrogen bond acceptors.

DFT studies on dimers of related nitrogen-containing heterocycles, such as 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, have shown that the dimerization process is exothermic, driven by the formation of strong hydrogen bonds. scielo.org.za Similar principles would apply to this compound, where intermolecular hydrogen bonds between the carbonyl oxygen and hydrogens on adjacent molecules would be a dominant stabilizing interaction in a condensed phase. The accuracy of these calculated interaction energies can depend significantly on the choice of the DFT functional and the inclusion of dispersion corrections (like Grimme's D2 or D3 methods), especially for molecules containing heteroatoms. rsc.org

Theoretical Studies on Molecular Interactions and Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, estimating the binding affinity and interaction energy of the resulting complex. researchgate.net While specific molecular docking studies for this compound are not prevalent in the literature, the methodology is widely applied to its structural analogs, such as piperidin-4-one and nitropyridine derivatives, to explore their potential interactions with various proteins. researchgate.netusb.ac.irsemanticscholar.org

The general procedure involves preparing the 3D structure of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). semanticscholar.orgjetir.org Software like AutoDock Vina or Sybyl is then used to position the ligand within the active site of the receptor. semanticscholar.orgnih.gov The process is typically validated by redocking a co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal structure pose affirms the reliability of the docking protocol. semanticscholar.orgnih.gov

For a molecule like this compound, docking simulations would likely show key interactions involving its functional groups. The carbonyl oxygen of the piperidinone ring and the oxygen atoms of the nitro group are potent hydrogen bond acceptors. The aromatic nitropyridine ring can participate in π–π stacking or hydrophobic interactions with aromatic residues in a receptor's binding pocket. jetir.org In studies of other piperidinylpiperidine derivatives, similar interactions, including hydrogen bonds with key amino acid residues like Lys-1967, were identified as crucial for binding affinity. semanticscholar.org These theoretical models provide insights into the structural basis of molecular recognition, guiding the design of new molecules with potentially enhanced binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. usb.ac.irnih.gov These models are built by calculating a wide range of molecular descriptors for a dataset of compounds and then using statistical methods to create a mathematical equation that relates these descriptors to an observed activity or property.

For classes of compounds like piperidine derivatives, QSAR models have been successfully developed. usb.ac.irnih.govnih.gov The process begins with the calculation of various 2D and 3D molecular descriptors, which can include constitutional, topological, geometric, and electronic parameters. A feature selection method, such as a genetic algorithm (GA), is often employed to identify the most relevant descriptors. nih.govtandfonline.com Subsequently, a regression method like Multiple Linear Regression (MLR) or a machine learning approach like a neural network is used to build the predictive model. nih.govnih.gov

The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. nih.govtandfonline.com For example, a QSAR study on furan-pyrazole piperidine derivatives yielded models with high statistical significance (r²: 0.742–0.832, Q²LOO: 0.684–0.796). nih.govtandfonline.com Although a specific QSAR or QSPR model for this compound has not been reported, the established methodologies for piperidine derivatives could be applied. usb.ac.irnih.gov Such a study would require a library of structurally related analogs with measured biological or physical data to develop a model that could predict the activity of new, unsynthesized compounds and provide mechanistic insights into the structural requirements for a given effect.

Chemical Reactivity Descriptors and Global Reactivity Indices

The chemical reactivity of this compound can be analyzed using global reactivity descriptors derived from Density Functional Theory (DFT). These indices provide insight into the molecule's stability, reactivity, and the nature of its interactions with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap implies lower reactivity and higher kinetic stability. researchgate.net For nitropyridine derivatives, DFT calculations have been used to determine these values and assess their stability. researchgate.net

From these frontier orbital energies, several global reactivity indices can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. It is defined as ω = μ² / (2η).

These descriptors are instrumental in predicting the reactive nature of a molecule. nih.gov A high chemical potential suggests better electron-donating (nucleophilic) character, while a high electrophilicity index indicates strong electron-accepting (electrophilic) capabilities. The presence of the electron-withdrawing nitro group on the pyridine ring is expected to lower the LUMO energy, making this compound a potential electrophile.

Public databases provide computationally predicted properties for this compound, which align with these theoretical concepts.

Table 1: Predicted Physicochemical and Reactivity-Related Properties for this compound

PropertyPredicted ValueSignificance
Molecular FormulaC₁₀H₁₁N₃O₃Basic structural identity. uni.lu
Monoisotopic Mass221.08005 DaPrecise mass for mass spectrometry. uni.lu
XlogP0.6Indicates moderate lipophilicity. uni.lu
Predicted CCS ([M+H]⁺)146.0 ŲPredicted collision cross section for ion mobility spectrometry. uni.lu
Predicted CCS ([M+Na]⁺)151.8 ŲPredicted collision cross section for ion mobility spectrometry. uni.lu

Applications of 1 6 Nitropyridin 3 Yl Piperidin 4 One in Chemical Research Excluding Clinical Uses

Role as a Versatile Synthetic Building Block and Chemical Intermediate

The structural features of 1-(6-nitropyridin-3-yl)piperidin-4-one make it a valuable scaffold and intermediate in organic synthesis. The molecule contains several reactive sites that can be selectively targeted to build more complex molecular architectures. Piperidin-4-one derivatives are widely recognized as important building blocks for the synthesis of diverse piperidine-containing compounds. nih.govnih.govacs.orgresearchgate.net

The primary points of reactivity on the scaffold are:

The Ketone Carbonyl Group: The ketone at the 4-position of the piperidine (B6355638) ring is a key functional handle. It can undergo a wide range of standard carbonyl reactions, including reduction to the corresponding alcohol (4-hydroxy-1-(6-nitropyridin-3-yl)piperidine), reductive amination to introduce new amine substituents, Wittig reactions to form exocyclic double bonds, and aldol (B89426) condensation reactions. evitachem.com These transformations allow for the elaboration of the piperidine core, a common strategy in the development of new chemical entities. nih.govacs.org

The Nitro Group: The nitro group on the pyridine (B92270) ring is strongly electron-withdrawing and is a crucial functional group for further transformations. It can be readily reduced under various conditions (e.g., catalytic hydrogenation, metal-acid reduction) to the corresponding primary amine, 1-(6-aminopyridin-3-yl)piperidin-4-one. This transformation from a nitro to an amino group is a fundamental step in the synthesis of many pharmaceutical agents, as demonstrated by the use of the analogous compound 1-(6-nitropyridin-3-yl)piperazine (B1631402) as a key intermediate. chemicalbook.com The resulting amino group can then serve as a nucleophile or be converted into a diazonium salt for subsequent Sandmeyer-type reactions.

The Pyridine Ring: The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the potential displacement of the nitro group or other leaving groups that might be present on the ring. chempanda.comcdnsciencepub.com

The table below summarizes the potential synthetic transformations for this building block.

Reactive SiteReaction TypePotential Product(s)Purpose in Synthesis
Piperidine Ketone Reduction (e.g., with NaBH₄)1-(6-Nitropyridin-3-yl)piperidin-4-olIntroduction of a hydroxyl group for further functionalization.
Reductive Amination4-Amino-substituted piperidine derivativesInstallation of diverse side chains and building complexity.
Wittig Reaction4-Alkylidene-piperidine derivativesCreation of exocyclic C=C bonds for further chemistry.
Pyridine Nitro Group Reduction (e.g., H₂, Pd/C)1-(6-Aminopyridin-3-yl)piperidin-4-oneFormation of a key amino intermediate for coupling reactions.
Pyridine Ring Nucleophilic Aromatic SubstitutionDerivatives with new substituents on the pyridine ringModification of the pyridine core's electronic and steric properties.

Utilization in Material Science Research (e.g., Precursors for Polymers, Dyes, Optoelectronic Materials)

While direct applications of this compound in material science have not been extensively reported, its structural components suggest potential utility in this field.

Polymers: Piperidone derivatives have been investigated as stabilizers for synthetic polymers, protecting them against photo- and thermal degradation. google.com The this compound scaffold could potentially be incorporated into polymer chains or used as an additive to impart specific properties.

Dyes and Optoelectronic Materials: Nitroaromatic compounds are known for their distinct electronic properties. The presence of the electron-donating piperidine nitrogen and the electron-withdrawing nitropyridine moiety creates a "push-pull" system, which can result in a large molecular dipole moment and potential for non-linear optical (NLO) activity. Such properties are desirable for advanced materials used in optoelectronics. rsc.org Furthermore, the extended conjugation in derivatives of this compound could lead to applications as dyes. cdnsciencepub.com Theoretical studies on nitropyridines have explored their electronic structures and energetic properties, which are foundational for material design. tandfonline.comresearchgate.net

Potential Application AreaRelevant Structural FeatureRationale
Polymer Science Piperidin-4-one corePatented use of related structures as polymer stabilizers. google.com
Dyes Push-pull system (Piperidine-Nitropyridine)Potential for strong absorption of light in the visible spectrum.
Optoelectronic Materials Nitropyridine moietyHigh dipole moment and potential for non-linear optical (NLO) properties.

Application as a Ligand in Coordination Chemistry and Catalysis Research

The this compound molecule possesses multiple heteroatoms that can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry and catalysis. The primary potential binding sites are the nitrogen atom of the pyridine ring and the oxygen atom of the piperidinone carbonyl group.

The coordination of such a ligand to a metal center can be used to develop new catalysts. The electronic properties of the resulting metal complex, and thus its catalytic activity, would be significantly influenced by the strongly electron-withdrawing nature of the nitropyridine ring. Research has shown that other substituted piperidin-4-ones can act as effective ligands for transition metals such as palladium(II). researchgate.net Similarly, piperidine-based ligands have been successfully complexed to a variety of metals, including Mg(II), Zn(II), Ti(IV), and Zr(IV), to create catalysts for reactions like ring-opening polymerization. rsc.org Pyridonate and other pyridine-based ligands are versatile platforms in the coordination chemistry of 3d transition metals like nickel, with applications in catalysis. rsc.orgyoutube.com

Potential Coordination SiteMetal Ion ExamplesPotential ApplicationSupporting Evidence from Analogs
Pyridine NitrogenPd(II), Ni(II), Ir(III)Cross-coupling reactions, hydrofunctionalization.Substituted piperidin-4-ones used as ligands for Pd(II). researchgate.net Pyridonate ligands used in Ni and Ir catalysis. rsc.org
Carbonyl OxygenMg(II), Zn(II), Ti(IV)Ring-opening polymerization.Piperidine-based ligands used to create Mg, Zn, and Ti catalysts. rsc.org
Bidentate (N, O)Various Transition MetalsFormation of stable chelate complexes for various catalytic processes.General principle of chelation by N,O-ligands.

Development of Chemical Probes for Investigating Biological Mechanisms (Non-Clinical Context)

Chemical probes are essential tools for dissecting biological pathways in a non-clinical setting. nih.gov The this compound scaffold is a "privileged structure," a framework that is often found in biologically active compounds, making it an attractive starting point for the design of chemical probes. nih.govresearchgate.net

Two key features of the molecule are particularly relevant for probe development:

The Nitroaromatic Group: The nitropyridine moiety can serve as a reporter for hypoxic (low oxygen) environments, a common feature in solid tumors and areas of inflammation. In such reductive environments, the nitro group can be enzymatically reduced, triggering a change in the probe's properties, such as activating a fluorescent signal.

The Ketone Handle: The ketone at the 4-position is a versatile chemical handle. It allows for the straightforward attachment of reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of biological targets, using well-established bioconjugation chemistry.

By modifying the scaffold, researchers can create probes to study specific enzymes or receptors without the intention of clinical use.

Probe Design StrategyKey Molecular FeatureIntended Application (Non-Clinical)
Hypoxia Sensing Nitropyridine groupDetecting reductive environments in cell culture or tissue models.
Target Labeling Ketone functional groupAttaching fluorescent dyes or affinity tags (e.g., biotin) to visualize or isolate binding partners.
Scaffold for Target ID Entire piperidine-pyridine coreServing as a base structure for library synthesis to identify probes for specific proteins. nih.govresearchgate.net

Framework for Structure-Activity Relationship (SAR) Studies in Non-Clinical Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.comresearchgate.netnih.gov The this compound scaffold is an excellent framework for such investigations due to its clear, modifiable regions. These studies can help in designing compounds with specific, non-clinical biological activities, for example, as inhibitors for enzymes used in research.

The molecule can be systematically modified at three key positions to explore the chemical space:

The Pyridine Ring: The nitro group's position could be changed, or it could be replaced with other substituents (e.g., halogens, methoxy (B1213986) groups, cyano groups) to modulate the ring's electronic properties and hydrogen bonding capacity. mdpi.com

The Piperidin-4-one Ring: Introducing substituents at the 3- and 5-positions of the piperidine ring can alter the molecule's conformation and introduce steric bulk, which can affect binding to a biological target. researchgate.netresearchgate.net The ketone itself can be replaced with other functionalities, such as an oxime or a spirocyclic system, to explore different interaction modes. nih.gov

The N-Substituent: In this case, the N-substituent is the nitropyridine ring. SAR studies on other piperidines have shown that modifying the N-substituent is critical for modulating biological activity. nih.govnih.gov

These systematic modifications allow researchers to build a detailed understanding of the pharmacophore—the essential structural features required for a specific biological effect.

Modification SiteExample ModificationPredicted Impact on PropertiesRationale from SAR Principles
Pyridine RingReplace -NO₂ with -CN or -ClAlters electronic profile and hydrogen bonding potential.SAR studies show that halogen or cyano groups can significantly change target affinity compared to a nitro group. mdpi.com
Piperidin-4-one RingAdd methyl groups at C3/C5Increases lipophilicity and restricts ring conformation.Alkyl substitution can enhance binding through hydrophobic interactions or by locking in a more favorable binding conformation. acs.org
Piperidin-4-one RingConvert ketone to alcoholChanges H-bond donor/acceptor profile; adds chiral center.Replacing a carbonyl (H-bond acceptor) with a hydroxyl (donor and acceptor) fundamentally changes potential interactions. nih.gov
Pyridine RingAdd methoxy (-OCH₃) groupAdds an electron-donating group, altering ring electronics.The presence and position of methoxy groups are known to enhance certain biological activities in pyridine derivatives. mdpi.com

Future Directions and Emerging Research Avenues for 1 6 Nitropyridin 3 Yl Piperidin 4 One

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of N-aryl piperidones is a subject of ongoing research due to their importance as intermediates for pharmacologically active agents. acs.org Current methodologies for constructing the 1-(6-Nitropyridin-3-yl)piperidin-4-one core can be optimized, and novel, more efficient strategies can be developed. Future research could focus on enhancing yield, reducing step count, and improving functional group tolerance.

Key areas for development include:

Advanced Cross-Coupling Reactions: While classical methods like Buchwald-Hartwig amination are effective for N-arylation, there is room for improvement using modern palladium, copper, or other transition metal catalysts with specialized ligands like X-Phos. researchgate.netresearchgate.net Research into catalyst systems that are more robust, cheaper, and operate under milder conditions would be highly beneficial. tandfonline.com

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation can drastically improve efficiency. A potential route could involve a tandem process starting from simpler precursors, such as combining a pyridine (B92270) ring formation with a piperidone cyclization.

Zincke Chemistry Application: A modern approach utilizing Zincke ring-opening and ring-closing chemistry could provide broad access to N-(hetero)arylpiperidines. acs.org This strategy allows for the convergent coupling of diverse pyridine and aniline (B41778) fragments, potentially offering a modular and high-throughput-compatible synthesis. acs.org

Flow Chemistry Synthesis: Adapting existing syntheses to continuous flow processes could offer improved control over reaction parameters, enhanced safety (especially when dealing with nitrated compounds), and easier scalability.

Synthetic Strategy Description Potential Advantages Relevant Compounds/Intermediates
Buchwald-Hartwig Amination Pd(0)-catalyzed cross-coupling of an aryl halide (e.g., 3-bromo-6-nitropyridine) with 4-piperidone. researchgate.netHigh functional group tolerance, well-established.3-halo-6-nitropyridine, 4-piperidone, Palladium catalysts, Phosphine ligands.
Zincke Ring-Opening/Closing Formation of a pyridinium (B92312) salt from a substituted pyridine, followed by ring-opening and ring-closing with a heteroarylaniline. acs.orgModular, convergent, suitable for library synthesis. acs.orgPyridinium salts, 3-amino-6-nitropyridine, Zincke aldehyde.
Modified Kuehne Synthesis An exchange reaction between an N-substituted-4-oxopiperidinium salt and the desired aniline (e.g., 3-amino-6-nitropyridine). acs.orgUtilizes readily accessible starting materials. acs.orgN-methyl-N-benzyl-4-oxopiperidinium iodide, 3-amino-6-nitropyridine.
De Novo Synthesis Construction of the piperidone ring from acyclic precursors, such as the reaction of 1,5-dichloro-3-pentanone with 3-amino-6-nitropyridine. acs.orgDirect formation of the N-aryl bond.1,5-dichloro-3-pentanone, 3-amino-6-nitropyridine.

Exploration of New Reactivity Profiles and Selective Functionalizations

The bifunctional nature of this compound offers a rich landscape for exploring new chemical transformations. Future work should aim to selectively functionalize different parts of the molecule to generate a diverse library of derivatives.

Piperidone Ketone Chemistry: The carbonyl group is a prime site for a wide array of classical reactions. Future exploration could involve asymmetric reductions to form chiral piperidinols, reductive aminations to install new amine substituents, and Wittig-type olefination reactions. Additionally, multi-component reactions starting from the piperidone core, such as the synthesis of complex spiro-heterocycles, represent a promising avenue. nih.gov

Nitropyridine Ring Reactivity: The nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of the nitro group itself or other leaving groups on the ring with various nucleophiles (S, N, O, C-based), providing a powerful tool for diversification. nih.govnih.gov Research into the regioselectivity of these substitutions is a key area. nih.gov Another important transformation is the selective reduction of the nitro group to an amino group, which can then be further functionalized via acylation, alkylation, or diazotization, opening up access to a new family of compounds, including potent kinase inhibitors. nih.gov

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Future research could apply these techniques to selectively introduce substituents at various positions on the pyridine or piperidine (B6355638) rings, bypassing the need for pre-functionalized starting materials. acs.org

Catalytic α-Functionalization: The positions adjacent to the piperidone carbonyl could be targeted for functionalization. Iron-catalyzed asymmetric reductive coupling represents an advanced strategy to construct challenging quaternary stereocenters at the α-position. acs.org

Advanced Computational Modeling and Integration with Machine Learning for Design and Prediction

Computational chemistry and machine learning (ML) are transformative tools in modern chemical research. nih.gov Applying these methods to this compound and its derivatives can accelerate discovery and provide deep mechanistic insights.

Predictive Modeling with Machine Learning: ML algorithms can be trained on existing data from heterocyclic compounds to predict biological activities, physicochemical properties, and even reaction outcomes. researchgate.netacs.org Supervised learning models could be developed to predict the bioactivity of novel derivatives, prioritizing the synthesis of the most promising candidates. acs.org

Quantitative Structure-Activity Relationship (QSAR): Fragment-based QSAR models can be developed for a library of derivatives to understand how different substituents contribute to a desired biological effect, such as inhibiting a specific enzyme. researchgate.net This allows for the rational design of more potent and selective molecules.

Molecular Dynamics and Docking Simulations: For derivatives designed as bioactive agents, computational studies are crucial. nih.gov Molecular docking can predict how a molecule binds to a protein target, while molecular dynamics (MD) simulations can reveal the stability of these interactions and the crucial amino acid residues involved. researchgate.netnih.gov This approach is vital for structure-based drug design.

Generative Models for De Novo Design: Advanced deep learning architectures, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on libraries of known active molecules to generate entirely new chemical structures with a high probability of possessing desired properties. acs.org

Design of Highly Selective Derivatives for Advanced Research Probes

A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells or organisms. nih.govnih.gov The this compound scaffold is an attractive starting point for designing such probes due to its synthetic tractability and the prevalence of the piperidine motif in bioactive molecules. thieme-connect.com

Future research in this area should focus on:

Target-Oriented Synthesis: Identifying a protein of interest (e.g., a kinase, an enzyme in a metabolic pathway, or a receptor) and designing derivatives that are potent and selective modulators. The nitropyridine moiety is found in inhibitors of targets like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), suggesting a promising direction. nih.gov

Incorporation of Reporter Tags: For probes intended for imaging or pull-down experiments, functional handles can be introduced. For example, the reactivity of the nitropyridine ring could be exploited to attach fluorescent dyes, biotin (B1667282) tags, or clickable alkyne/azide groups for bioorthogonal chemistry applications.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives is necessary to achieve high target selectivity. This involves synthesizing a focused library of compounds by modifying both the nitropyridine and piperidone rings and evaluating their activity and selectivity against a panel of related proteins. The goal is to identify a compound with high potency for the intended target and minimal off-target effects. nih.gov

Integration with Interdisciplinary Research Fields (e.g., Chemical Biology, Supramolecular Chemistry, Catalysis)

The unique structural features of this compound make it a candidate for application in several interdisciplinary fields.

Chemical Biology: As discussed, the most direct interdisciplinary application is in chemical biology, through the development of bioactive molecules and chemical probes to dissect biological pathways. nih.govnih.gov Derivatives could be designed to target proteins implicated in diseases like cancer, neurodegeneration, or infectious diseases, leveraging the piperidine core's favorable properties for CNS agents and the nitropyridine's role in various bioactive compounds. acs.orgnih.gov

Supramolecular Chemistry: The electron-deficient nitropyridine ring can participate in non-covalent interactions, such as π-stacking and π-hole interactions. researchgate.net The piperidone oxygen and pyridine nitrogen atoms can act as hydrogen bond acceptors. This opens up avenues for designing derivatives that self-assemble into complex supramolecular architectures like macrocycles, cages, or coordination polymers. researchgate.netrsc.org The interplay of these weak interactions could be harnessed to create novel sensors or functional materials.

Catalysis: The synthesis of this compound and its derivatives relies heavily on catalysis. researchgate.nettandfonline.com Conversely, chiral derivatives of the piperidine scaffold could be developed as ligands for asymmetric catalysis. The nitrogen atom of the piperidine ring and potentially other introduced functional groups could coordinate to a metal center, creating a chiral environment for a catalytic reaction.

Q & A

Q. What are the optimal synthetic conditions for 1-(6-Nitropyridin-3-yl)piperidin-4-one to maximize yield and purity?

  • Methodological Answer : Employ factorial design to systematically optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, pre-experimental screening can identify critical variables, followed by a full factorial design to assess interactions between factors. This approach reduces trial-and-error inefficiencies and ensures reproducibility . Reference synthetic protocols for analogous piperidin-4-one derivatives, such as nitro-group introduction via nitration under controlled acidic conditions, can guide pathway selection .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis (e.g., nitro group resonance at δ ~8.5–9.0 ppm in pyridine rings) and X-ray crystallography for conformational clarity. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies carbonyl (C=O) and nitro (NO2) stretches. Cross-validate data with computational NMR chemical shift predictions to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use fume hoods to mitigate respiratory irritation (H335) and wear nitrile gloves to prevent skin irritation (H315) . Emergency procedures include rinsing eyes with water for 15 minutes upon contact and avoiding induced vomiting after ingestion. Store in sealed containers away from oxidizers due to nitro-group reactivity .

Q. How are pharmacological targets for piperidin-4-one derivatives identified in preclinical studies?

  • Methodological Answer : Use molecular docking to screen against target libraries (e.g., kinases, GPCRs) and validate via in vitro assays (e.g., enzyme inhibition, receptor binding). For example, nitro groups may enhance electron-deficient interactions with catalytic sites. Prioritize targets based on structural similarity to known bioactive piperidine derivatives .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of novel this compound derivatives?

  • Methodological Answer : Integrate quantum mechanical calculations (e.g., DFT for transition-state modeling) with machine learning to predict reaction outcomes. The ICReDD framework combines reaction path searches and experimental data feedback loops to prioritize synthetic routes. For instance, simulate nitro-group substitution effects on ring conformation to guide derivatization .

Q. What strategies resolve contradictions in spectroscopic data for substituted piperidin-4-one analogs?

  • Methodological Answer : Apply multi-technique validation : if NMR signals conflict with expected tautomeric forms, use X-ray crystallography to confirm solid-state structure. For ambiguous mass spectrometry fragments, compare with in silico fragmentation patterns (e.g., via CFM-ID). Cross-reference synthetic intermediates to isolate artifacts .

Q. How does conformational analysis inform the reactivity of this compound?

  • Methodological Answer : Analyze rotational barriers via variable-temperature NMR to assess ring puckering dynamics. For example, the piperidin-4-one chair conformation may influence nitro-group orientation and electrophilic reactivity. Computational MD simulations can map energy minima and predict steric hindrance effects .

Q. What advanced factorial designs are suitable for optimizing multi-step syntheses of piperidin-4-one derivatives?

  • Methodological Answer : Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., reaction time, stoichiometry). A central composite design can optimize orthogonal parameters across steps, such as nitration efficiency and ketone stability. Validate with ANOVA to ensure statistical significance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in derivative synthesis?

  • Methodological Answer : Reconcile differences by auditing solvent effects and protonation states in simulations, which are often oversimplified. For example, aqueous vs. aprotic solvent models may alter nitro-group solvation. Validate with pH-dependent UV-Vis spectroscopy or conduct controlled solvent-switch experiments .

Q. What frameworks guide ethical and reproducible reporting of piperidin-4-one research?

  • Methodological Answer :
    Adhere to APA standards for data transparency: document synthetic yields, spectroscopic raw data, and computational parameters. Use ontology-driven metadata tagging (e.g., Reaction Catalyst Ontology) to enhance reproducibility. Address contradictions via supplemental error analysis sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.